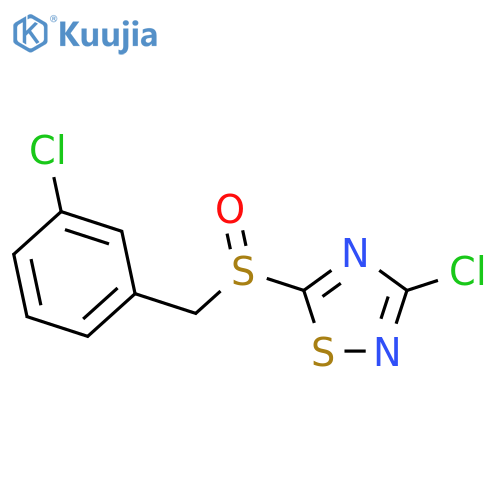Cas no 486997-74-4 (3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole)

486997-74-4 structure
商品名:3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole
- 3-Chloro-5-(3-chlorobenzyl sulphinyl)-1,2,4-thiadiazole
- 3-CHLORO-5-(3-CHLOROBENZYLSULFINYL)-1,2,4-
- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole
- AC1LNZ4M
- AG-F-64593
- AGN-PC-00HNMG
- CTK4J0940
- FT-0644740
- KB-181694
- A827591
- DB-051573
- 486997-74-4
- MFCD03068921
- 3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole
- DTXSID50361012
- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole;3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole
-
- MDL: MFCD03068921
- インチ: InChI=1S/C9H6Cl2N2OS2/c10-7-3-1-2-6(4-7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2
- InChIKey: QARQNSWDEYKKAC-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=NC(Cl)=NS1)CC2=CC=CC(Cl)=C2
計算された属性
- せいみつぶんしりょう: 291.93000
- どういたいしつりょう: 291.9298606g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 90.30000
- LogP: 4.01840
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole セキュリティ情報
- ちょぞうじょうけん:(BD11496)
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520914-1g |
3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |
486997-74-4 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A307613-1g |
3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |
486997-74-4 | 97% | 1g |
$660.00 | 2021-07-07 |
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 関連文献
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
486997-74-4 (3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:486997-74-4)3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole

清らかである:99%
はかる:1g
価格 ($):594.0